1-benzyl-3-(benzyloxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide
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Description
1-benzyl-3-(benzyloxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives, including compounds structurally related to 1-benzyl-3-(benzyloxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide, have been extensively synthesized and characterized to explore their chemical properties and potential applications. For instance, Yıldırım et al. (2005) discussed the functionalization reactions of pyrazole-3-carboxylic acid, leading to the formation of carboxamide derivatives through the reaction with various amines, showcasing the versatility of pyrazole compounds in synthetic chemistry Yıldırım, Kandemirli, & Demir, 2005. Similarly, Martins et al. (2002) reported the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, demonstrating the potential for creating diverse heterocyclic structures from pyrazole derivatives Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002.
Structural Studies
Kumara et al. (2018) highlighted the synthesis and structural elucidation of a novel pyrazole derivative, emphasizing the significance of spectroscopic and crystallographic techniques in determining the conformation and stability of these molecules. Their research provides insights into the molecular geometry and intermolecular interactions that could influence the biological activity of pyrazole-based compounds Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018.
Biological Activity
Research into the biological activity of pyrazole derivatives has shown promising results in various domains, including antimicrobial and herbicidal activities. Siddiqui et al. (2013) synthesized novel pyrazole-3-carboxylate derivatives and tested their antibacterial and antifungal properties, demonstrating the potential of these compounds in addressing phytopathogenic challenges Siddiqui, Idrees, Khati, & Dhonde, 2013. On the other hand, Ohno et al. (2004) explored the herbicidal activity of 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, identifying compounds with effective weed control capabilities and safety for crops, which highlights the agricultural applications of pyrazole derivatives Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004.
Properties
IUPAC Name |
1-benzyl-N-(1,2-oxazol-3-yl)-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-20(22-19-11-12-28-24-19)18-14-25(13-16-7-3-1-4-8-16)23-21(18)27-15-17-9-5-2-6-10-17/h1-12,14H,13,15H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMCSHLCKFPZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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